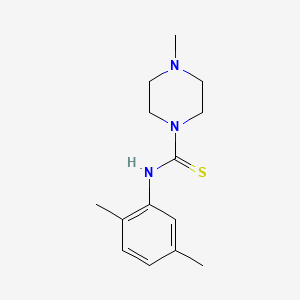![molecular formula C16H20N2O2S2 B5810183 N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)
N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various cellular processes. Specifically, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to inhibit histone deacetylases, which are enzymes involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide in lab experiments is its ability to inhibit histone deacetylases, which can be useful in studying gene expression and chromatin remodeling. However, one limitation of using N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Orientations Futures
There are several future directions for research on N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide, including its potential use in combination with other drugs for cancer treatment, its effects on epigenetic regulation, and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide involves the reaction of 2-pyridinethiol with 1,1-dimethyl-2-chloroethane in the presence of a base, followed by the addition of 4-methylbenzenesulfonyl chloride. This process results in the formation of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection research, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation research, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to reduce inflammation and pain.
Propriétés
IUPAC Name |
4-methyl-N-(2-methyl-1-pyridin-2-ylsulfanylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-7-9-14(10-8-13)22(19,20)18-16(2,3)12-21-15-6-4-5-11-17-15/h4-11,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNXEAXKQBKQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1-Dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-4-methyl-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)

methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

![5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)
![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)

